

Comparative Analysis of Vinylsilane Reactivity: A Kinetic Perspective

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Compound of Interest

Compound Name: *Dimethoxymethylvinylsilane*

Cat. No.: *B103025*

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This guide provides an objective comparison of the reactivity of various vinylsilanes based on kinetic studies. The data presented herein, derived from peer-reviewed research, offers insights into the electronic and steric effects influencing the reaction rates of these versatile organosilicon compounds. This information is crucial for reaction optimization, mechanistic understanding, and the rational design of synthetic pathways in pharmaceutical and materials science research.

Quantitative Kinetic Data

The following table summarizes the second-order rate constants for the reaction of various vinylsilanes with benzhydrylium ions in dichloromethane at 20°C. This data provides a quantitative measure of the nucleophilicity of the carbon-carbon double bond in these vinylsilanes.

Vinylsilane Derivative	Structure	Rate Constant (k_2 , $M^{-1}s^{-1}$)	Relative Reactivity (normalized to Styrene)
α -Silyl Substituted			
$H_2C=C(CH_3)(SiMe_3)$	1-(Trimethylsilyl)isopropene	Data not explicitly provided in the abstract, but stated to be one order of magnitude faster than propene.	~10 (relative to propene)
$H_2C=C(Ph)(SiMe_3)$	1-Phenyl-1-(trimethylsilyl)ethene	Specific value not available in the abstract.	Not available
β -Silyl Substituted			
(E)-PhCH=CHSiMe ₃	(E)- β -(Trimethylsilyl)styrene	Stated to be "somewhat less reactive than styrene."	< 1
Reference Compounds			
Propene	$H_2C=CH(CH_3)$	Reference for comparison.	1 (relative to propene)
Isobutene	$H_2C=C(CH_3)_2$	Stated to be 10^3 times more reactive than propene.	1000 (relative to propene)
Styrene	PhCH=CH ₂	Reference for comparison.	1 (relative to styrene)

Key Observations:

- α -Silyl Effect: The vinylsilane $H_2C=C(CH_3)(SiMe_3)$ is about ten times more reactive than propene, indicating a stabilizing effect of the α -silyl group on the intermediate carbocation.

However, this stabilization is significantly weaker than that of an α -methyl group, as isobutene is 1000 times more reactive than propene.^{[1][2]}

- **β -Silyl Effect:** trans- β -(Trimethylsilyl)styrene shows slightly lower reactivity compared to styrene.^{[1][2]} This suggests that the hyperconjugative stabilization of the developing carbocation by the β -silyl group is not a dominant factor in the transition state of this electrophilic addition.^{[1][2]}
- **Overall Nucleophilicity:** The replacement of a vinylic hydrogen with a trimethylsilyl group has a relatively small impact on the nucleophilic reactivity of the C=C bond.^{[1][2]} Vinylsilanes are noted to be significantly less nucleophilic than structurally related allylsilanes.^{[1][2]}

Experimental Protocols

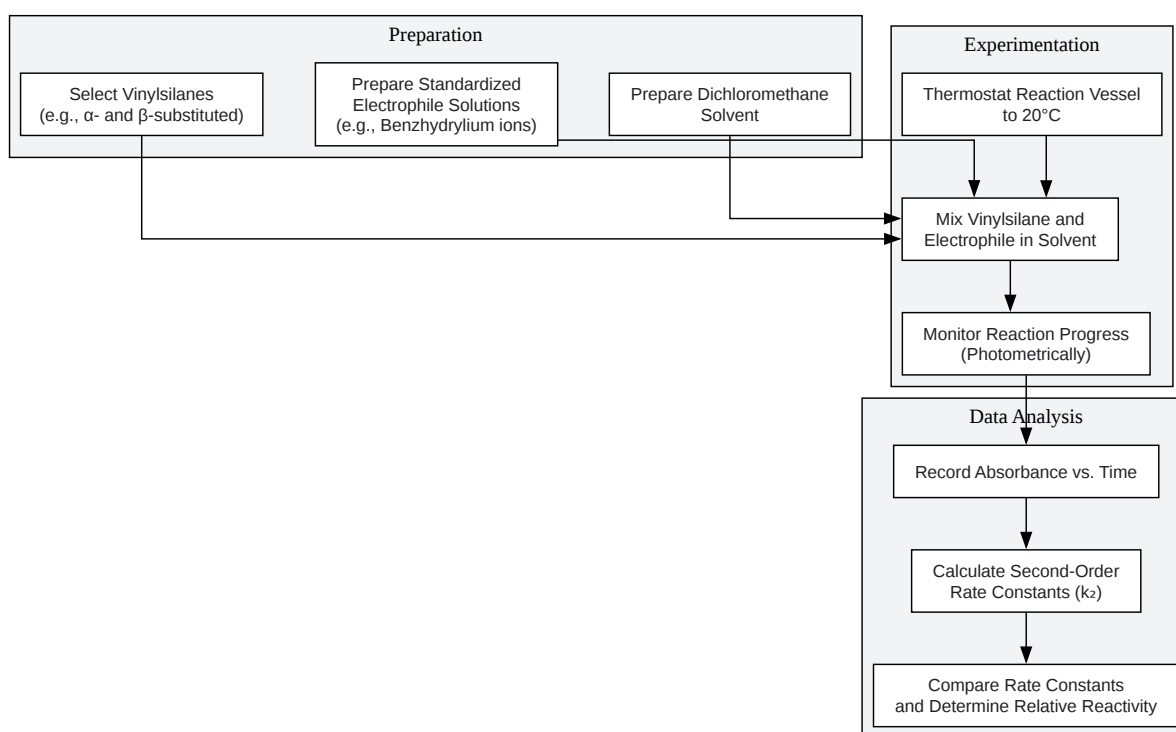
The kinetic data presented was obtained through photometric measurements of the reactions of vinylsilanes with benzhydrylium ions.^{[1][2]}

General Experimental Procedure for Kinetic Measurements:

- **Solvent and Temperature:** All reactions were conducted in dichloromethane (CH_2Cl_2) as the solvent at a constant temperature of 20 °C.^{[1][2]}
- **Reactants:** The reactions involved the selected vinylsilane and a benzhydrylium ion (Aryl_2CH^+) as the electrophile.^{[1][2]}
- **Monitoring Technique:** The progress of the reaction was monitored photometrically. This technique measures the change in light absorbance of the reaction mixture over time, which is proportional to the concentration of the colored benzhydrylium ions.
- **Kinetic Analysis:** The reactions were observed to follow second-order kinetics. The second-order rate constants (k_2) were determined by analyzing the rate of disappearance of the benzhydrylium ions. These rate constants were then correlated with the electrophilicity parameters (E) of the benzhydrylium ions.^{[1][2]}

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a comparative kinetic study of vinylsilane reactivity.

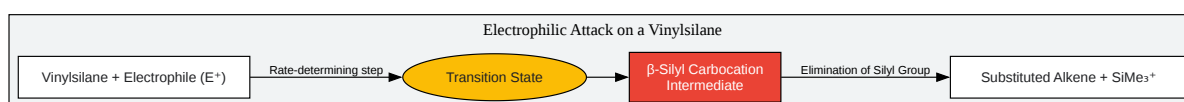


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Caption: Workflow for comparative kinetic analysis of vinylsilanes.

Signaling Pathways and Reaction Mechanisms

The electrophilic substitution of vinylsilanes proceeds through a mechanism involving the formation of a carbocation intermediate. The stability of this intermediate is a key factor in determining the reaction rate.



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